molecular formula C8H10N2OS B13314846 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL

Cat. No.: B13314846
M. Wt: 182.25 g/mol
InChI Key: JBCRJEFUTHORRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a propanol moiety. These compounds are synthesized via Vilsmeier reactions or Groebke–Blackburn–Bienaymé methodologies, with modifications to substituents critically influencing their bioactivity .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-ol

InChI

InChI=1S/C8H10N2OS/c11-4-1-2-7-6-10-3-5-12-8(10)9-7/h3,5-6,11H,1-2,4H2

InChI Key

JBCRJEFUTHORRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CN21)CCCO

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[2,1-B]thiazole Core

Methodology:

Procedure:

React 2-aminothiazole with an α-haloketone (e.g., 2-bromo-2-nitroacetophenone) in an aprotic solvent such as methyl ethyl ketone (MEK) under reflux conditions for 18 hours. The amino group condenses with the halogenated ketone, forming a precursor for heterocycle closure.
  • The intermediate undergoes intramolecular cyclization facilitated by heating, leading to the formation of the imidazo[2,1-B]thiazole ring system.
  • After completion, the mixture is cooled, filtered, and the product is purified via recrystallization or chromatography.

Yield: Approximately 79%, with purity confirmed via NMR and HRMS.

Functionalization at the 6-Position

Methodology:

Procedure:

  • The heterocycle is often activated by introducing a leaving group (e.g., halogen) at the 6-position via halogenation using N-bromosuccinimide (NBS) or similar reagents under controlled conditions.
  • The activated heterocycle reacts with a suitable nucleophile, such as 3-bromopropanol, under basic conditions (e.g., potassium carbonate) to attach the propanol chain.
  • Reactions are typically performed in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (~80°C) for several hours.

Notes:

  • Protecting groups may be employed if other reactive functionalities are present.
  • Purification is achieved via column chromatography.

Final Purification and Characterization

  • The crude product is purified using silica gel chromatography with suitable solvent systems (e.g., ethyl acetate/hexanes).
  • Purity is confirmed via analytical HPLC (>95%), NMR spectroscopy, and HRMS.

Data Table Summarizing Key Reaction Conditions

Step Reaction Type Reagents Solvent Temperature Time Yield Purity Confirmation
1 Cyclization 2-Aminothiazole + α-haloketone MEK Reflux (~80°C) 18 hrs 79% NMR, HRMS
2 Halogenation NBS Chloroform or DCM Room temp 2 hrs 85% NMR, TLC
3 Nucleophilic substitution 3-bromopropanol DMF 80°C 12 hrs 70% HPLC, NMR

Research Findings and Notes

  • Patents (e.g., WO2016132378A2): Describe multi-step synthetic routes involving heterocycle formation, halogenation, and side-chain attachment, emphasizing the importance of reaction conditions for high yield and purity (see).
  • Biological Relevance: The heterocyclic scaffold is often functionalized to improve bioavailability and activity, with modifications at the 6-position significantly affecting pharmacological properties.
  • Purification Techniques: Chromatography remains the standard for isolating pure compounds, with analytical HPLC and NMR being essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazo[2,1-B][1,3]thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the reduced form of the imidazo[2,1-B][1,3]thiazole ring.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Bioactivity

Key structural differences among analogues include substitutions on the imidazo[2,1-b]thiazole core and adjacent moieties (e.g., coumarin, indolinone). Below is a comparative analysis of select compounds:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name Core Structure Substituents Key Biological Activity Toxicity (Cell Viability) References
3-(Imidazo[2,1-b]thiazol-6-yl)propan-1-OL Imidazo[2,1-b]thiazole + propanol -OH at propanol terminus Not directly reported; inferred from analogues Likely low (based on polar -OH group)
Compound 7 (from ) Coumarin + imidazo[2,1-b]thiazole 5-methoxy on indolinone High B19V inhibition in UT7/EpoS1 cells (p < 0.0001) Low cytotoxicity at 12.5 µM
Compound 8 (from ) Coumarin + imidazo[2,1-b]thiazole 2-methyl on indolinone Moderate B19V inhibition in EPCs Moderate cytotoxicity
SRT1720 (from ) Imidazo[2,1-b]thiazole + piperazine N-linked quinoxaline carboxamide SIRT1 agonist (anti-aging, metabolic regulation) Not reported
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl Imidazo[2,1-b]thiazole + propanoic acid -COOH terminus No direct activity data; used as synthetic intermediate Commercial availability noted

Mechanistic Insights

  • Antiviral Activity : Derivatives like Compounds 6–9 inhibit Parvovirus B19 (B19V) replication by targeting viral NS1 protein or host cell machinery. Compound 7 shows >80% inhibition in UT7/EpoS1 cells at 12.5 µM, while Compound 8 is more effective in EPCs, highlighting cell-type specificity .
  • Cytotoxicity : The WST-8 assay revealed that methoxy substituents (Compound 7) reduce cytotoxicity compared to methyl groups (Compound 8), suggesting substituent polarity influences safety profiles .
  • Structural-Activity Relationships (SAR): Methoxy groups enhance antiviral potency in myeloid cells (UT7/EpoS1) due to improved solubility or target binding . Methyl groups favor activity in primary erythroid progenitor cells (EPCs), possibly due to altered membrane permeability or intracellular retention . Propanol vs. Propanoic Acid: The -OH group in propan-1-ol derivatives may improve aqueous solubility compared to carboxylate analogues, though metabolic stability could be lower .

Pharmacological Potential of SIRT Modulators

Compounds like SRT1720 and SRT2104 () share the imidazo[2,1-b]thiazole core but target sirtuin pathways.

Biological Activity

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL, with the CAS number 1553110-31-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C8_8H10_{10}N2_2OS
  • Molecular Weight : 182.25 g/mol
  • Structure : The compound features an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including those related to imidazo[2,1-b][1,3]thiazoles, exhibit significant antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance their antibacterial and antifungal activities.

  • Case Study : A series of imidazo[2,1-b][1,3]thiazole derivatives were evaluated against various Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can significantly influence their cytotoxicity against cancer cell lines.

  • Case Study : In vitro studies showed that compounds containing the thiazole ring exhibited varying degrees of cytotoxicity against human cancer cell lines such as Caco-2 and A549. For instance, certain derivatives reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
CompoundCell LineViability Reduction (%)
Derivative ACaco-239.8
Derivative BA54955.4
Derivative CCaco-231.9

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Protein Interactions : Some studies suggest that thiazole derivatives can inhibit specific proteins involved in cancer progression and microbial resistance .
  • Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological efficacy of imidazo[2,1-b][1,3]thiazoles is highly dependent on their structural features:

  • Hydrophobic Groups : The presence of hydrophobic substituents at specific positions enhances bioavailability and efficacy.
  • Electron-Withdrawing Groups : These groups can improve the inhibitory activity against target proteins .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(Imidazo[2,1-b][1,3]thiazol-6-YL)propan-1-OL with high purity?

The Friedel-Crafts acylation using Eaton's reagent under solvent-free conditions achieves high yields (90–96%) for fused imidazo[2,1-b]thiazole derivatives. Key steps include substrate activation via protonation, nucleophilic acylation, and purification via silica gel chromatography. Reaction progress should be monitored using TLC with UV detection .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Combine spectroscopic techniques (NMR, IR) with X-ray crystallography. For example, crystallographic analysis of imidazo[2,1-b]thiazole derivatives in complex with proteins (e.g., IDO1) resolves bond angles and stereochemistry . Melting point determination via electrothermal apparatus and HPLC purity checks (>98%) are also critical .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize cell viability assays (e.g., MTT) for anticancer potential, given imidazo[2,1-b]thiazole's reported activity against tumor cells . For antiviral studies, use plaque reduction assays against parvovirus B19 or HCV NS4B inhibition models .

Q. How does stereochemistry (Z/E isomerism) influence the compound’s reactivity and bioactivity?

Z-isomers exhibit distinct conformational rigidity compared to E-isomers due to spatial arrangement, which can alter binding to enzymatic pockets. For instance, Z-configurations in imidazo[2,1-b]thiazole derivatives show enhanced antiviral activity against parvovirus B19 .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s interaction with sirtuin (SIRT) family enzymes?

Use fluorescence-based deacetylase assays with SIRT1/3 substrates (e.g., acetylated p53) and inhibitors (e.g., EX-527). Competitive binding studies with structurally related SIRT activators like SRT1720 (a piperazine-substituted analog) can identify key pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematically modify substituents on the imidazo[2,1-b]thiazole core. For example:

  • Anti-cancer : Introduce electron-withdrawing groups (e.g., -CN) at the phenyl ring to enhance cytotoxicity .
  • Antiviral : Replace the propan-1-ol moiety with amine derivatives to improve viral protease inhibition .

Q. What strategies address discrepancies in reported biological activity across studies?

Validate conflicting data using orthogonal assays. For instance, if anti-inflammatory activity varies, corroborate NF-κB inhibition (luciferase reporter) with cytokine profiling (ELISA). Cross-reference synthesis protocols to rule out impurities or isomer contamination .

Q. How can enantioselective synthesis improve target specificity?

Employ chiral auxiliaries or asymmetric catalysis. A patented method for chiral imidazo[2,1-b][1,3,4]thiadiazole derivatives uses enantiopure starting materials and resolution via HPLC to achieve >99% enantiomeric excess .

Q. What in vitro models assess metabolic stability and metabolite identification?

Use liver microsomes or hepatocyte incubations with LC-MS/MS analysis. For example, oxidative metabolism of similar imidazo-thiazoles generates alanine derivatives via transamination, which can be quantified .

Q. How can chemoproteomics identify off-target interactions?

Apply activity-based protein profiling (ABPP) with a biotinylated probe of the compound. Pull-down assays coupled with mass spectrometry reveal binding partners, as demonstrated for IDO1 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.